![molecular formula C22H20N6O5 B2459089 ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 887215-68-1](/img/structure/B2459089.png)
ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
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Overview
Description
The compound “ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in various fields . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazole ring attached to a pyrimidine ring, which is further connected to a benzoate group. The triazole ring can accommodate a broad range of substituents around its core structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The carboxamide derivative was reacted with carbon disulfide in the presence of an alkaline medium to yield a triazolopyrimidinethione .Scientific Research Applications
Synthesis Methodologies and Derivative Creation
One study detailed a convenient synthesis method for producing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showing versatility in chemical reactions leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science (H. M. Mohamed, 2021). Additionally, antimicrobial evaluations of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related compounds have been explored, hinting at the potential biomedical applications of these synthesized compounds (Azza M. El‐Kazak & M. Ibrahim, 2013).
Chemical Properties and Reactions
Research has been conducted on the spectral, DFT/B3LYP, and molecular docking analyses of similar compounds, providing insights into their electronic structure, reactivity, and potential as inhibitors for cancer treatment based on molecular docking results (Y. Sert et al., 2020). The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction is another area of study, offering a glimpse into the mechanisms of chemical transformations that could be relevant for synthetic strategies in pharmaceuticals (E. A. Lashmanova et al., 2019).
Potential Applications
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against specific pests suggest the agricultural applications of these compounds, showcasing their potential utility in developing new insecticides (A. Fadda et al., 2017). Additionally, a practical synthesis of a key intermediate for the production of β-lactam antibiotics has been reported, highlighting the role of such compounds in facilitating the synthesis of therapeutically important antibiotic classes (G. Cainelli et al., 1998).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit lsd1 , a histone demethylase involved in gene expression.
Mode of Action
It is known that the compound is a broad-spectrum ultraviolet (uv) absorber, capable of absorbing both uva and uvb radiation . It has two absorption peaks, located at wavelengths of 310 and 340 nanometers .
Biochemical Pathways
Its uv-absorbing properties suggest that it may play a role in protecting cells from uv-induced damage .
Result of Action
The compound’s UV-absorbing properties suggest that it may protect cells from UV-induced damage . This could potentially prevent DNA damage and the formation of cancerous cells.
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, its UV-absorbing properties may be more effective in environments with high UV radiation. More research is needed to fully understand these interactions .
properties
IUPAC Name |
ethyl 2-[[2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c1-3-33-22(31)16-9-4-5-10-17(16)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)14-7-6-8-15(11-14)32-2/h4-11,13H,3,12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXMUWWGLWPPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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